molecular formula C7H13Cl2N3 B6194689 N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride CAS No. 2680537-31-7

N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B6194689
CAS No.: 2680537-31-7
M. Wt: 210.1
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Description

N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride: is a chemical compound with the molecular formula C7H11N3·2HCl. It is a derivative of cyclopropanamine, featuring a pyrazole ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

    Formation of N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine: This can be achieved by reacting a pyrazole derivative with a cyclopropanamine precursor under suitable conditions.

    Conversion to Dihydrochloride Salt: The free base form of the compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the cyclopropane moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or halogenating agents under reflux conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Industry:

  • Utilized in the production of agrochemicals and dyestuffs.
  • Applied in the formulation of specialty chemicals for various industrial processes .

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pyrazole ring and cyclopropane moiety play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Shares the pyrazole core but lacks the cyclopropane moiety.

    N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-(1-Methyl-1H-pyrazol-4-yl)methylcyclopropanamine: Similar structure but with variations in the substitution on the cyclopropane ring

Uniqueness: N-methyl-1-(1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2680537-31-7

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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